![molecular formula C20H20ClN3O2 B2744403 1-(1,3-BENZOXAZOL-2-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE CAS No. 1796933-09-9](/img/structure/B2744403.png)
1-(1,3-BENZOXAZOL-2-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-BENZOXAZOL-2-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The specific structure of this compound includes a benzo[d]oxazole moiety, a pyrrolidine ring, and a chlorophenethyl group, making it a unique and potentially valuable compound in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-BENZOXAZOL-2-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzo[d]oxazole core. This can be achieved by reacting 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions. The resulting benzo[d]oxazole intermediate is then coupled with a pyrrolidine derivative through a series of condensation reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for industrial applications, ensuring that large quantities of the compound can be produced efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3-BENZOXAZOL-2-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzo[d]oxazole or pyrrolidine rings are replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzo[d]oxazole-2-carboxylic acid derivatives, while reduction could produce benzo[d]oxazol-2-ylmethylamine analogs. Substitution reactions can lead to a variety of substituted benzo[d]oxazole or pyrrolidine derivatives.
Applications De Recherche Scientifique
1-(1,3-BENZOXAZOL-2-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and potential interactions with biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-(1,3-BENZOXAZOL-2-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzo[d]oxazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for certain targets, while the chlorophenethyl group can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(benzo[d]oxazol-2-yl)-N-(4-methylphenethyl)pyrrolidine-2-carboxamide
- 1-(benzo[d]oxazol-2-yl)-N-(4-fluorophenethyl)pyrrolidine-2-carboxamide
- 1-(benzo[d]oxazol-2-yl)-N-(4-bromophenethyl)pyrrolidine-2-carboxamide
Uniqueness
1-(1,3-BENZOXAZOL-2-YL)-N-[2-(4-CHLOROPHENYL)ETHYL]PYRROLIDINE-2-CARBOXAMIDE is unique due to the presence of the chlorophenethyl group, which can significantly influence its chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, potentially leading to distinct biological activities and applications compared to its analogs.
Propriétés
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-[2-(4-chlorophenyl)ethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2/c21-15-9-7-14(8-10-15)11-12-22-19(25)17-5-3-13-24(17)20-23-16-4-1-2-6-18(16)26-20/h1-2,4,6-10,17H,3,5,11-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORZLHGWHQDNVHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
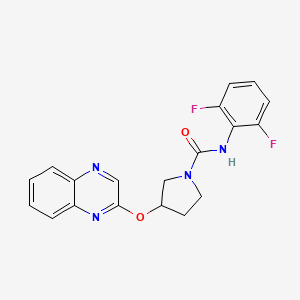
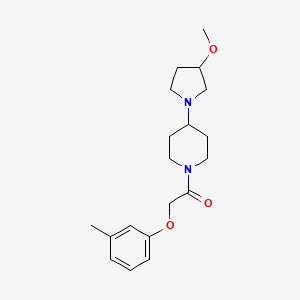
![N-(2-(6-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2744323.png)
![N-(2,5-dimethylphenyl)-2-({4-[4-(2-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2744326.png)
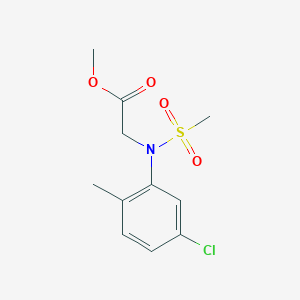
![(E)-N-{[4-(4-chlorophenoxy)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B2744328.png)
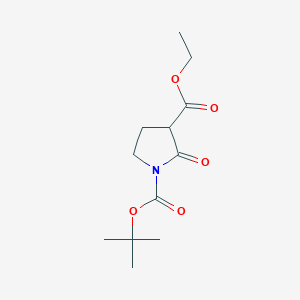
![N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2744333.png)
![Methyl 3-[(4-fluorophenyl)methoxy]benzoate](/img/structure/B2744336.png)
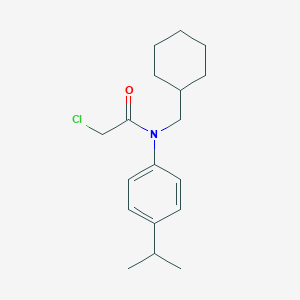

![N'-(4-ethoxyphenyl)-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2744341.png)
![N-(4-ethoxy-2-nitrophenyl)-2-[4-(N-methyl4-methylbenzenesulfonamido)phenoxy]acetamide](/img/structure/B2744342.png)
![1-benzyl-7-methyl-2-(4-phenylpiperazine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2744343.png)
